molecular formula C12H11N3O2S B6345762 2-amino-5-[(furan-2-yl)methyl]-5-(thiophen-2-yl)-4,5-dihydro-1H-imidazol-4-one CAS No. 1354917-71-7

2-amino-5-[(furan-2-yl)methyl]-5-(thiophen-2-yl)-4,5-dihydro-1H-imidazol-4-one

Cat. No.: B6345762
CAS No.: 1354917-71-7
M. Wt: 261.30 g/mol
InChI Key: QTSRAQVQYFPXLG-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₅H₁₃N₃O₂S Molecular Weight: 299.35 g/mol Structural Features: This compound features a dihydroimidazol-4-one core substituted with a furan-2-ylmethyl group and a thiophen-2-yl group at the 5-position (Fig. 1).

Properties

IUPAC Name

2-amino-4-(furan-2-ylmethyl)-4-thiophen-2-yl-1H-imidazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S/c13-11-14-10(16)12(15-11,9-4-2-6-18-9)7-8-3-1-5-17-8/h1-6H,7H2,(H3,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSRAQVQYFPXLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CC2(C(=O)NC(=N2)N)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Nitro-1-(Furan-2-ylmethyl)-1H-Imidazole-4-Carboxylic Acid

The preparation begins with ozonolysis of (E)-5-nitro-4-(2-phenylethenyl)-1-(furan-2-ylmethyl)-1H-imidazole, followed by performic acid oxidation to yield the carboxylic acid derivative.
Reaction conditions :

  • Ozonolysis: O₃ in dichloromethane at -78°C, 5 hours.

  • Oxidation: 97% formic acid with 30% H₂O₂ at 0–5°C.
    Yield : ~65% after crystallization.

Coupling with Thiophen-2-ylmethanamine

The carboxylic acid intermediate is activated using 1,1'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF), followed by reaction with thiophen-2-ylmethanamine.
Key steps :

  • Activation: CDI (1.1 eq) in THF under reflux.

  • Amide bond formation: Anion of nitromethane in THF at room temperature.
    Purification : Ethyl acetate extraction and silica gel chromatography.

Reduction of Nitro Groups to Amine

The nitroimidazole intermediate undergoes reduction using stannous chloride (SnCl₂·2H₂O) in concentrated HCl:
Reaction :

  • SnCl₂·2H₂O (4 eq) in HCl at 60°C for 3 hours.
    Workup : Ethanol evaporation, tin complex removal via ether precipitation.
    Final product isolation : Dihydrochloride salt precipitated with ether.

Cu(I)-Catalyzed Cyclization of Hydrazides and α-Diazoesters

A recent advancement employs Cu(I) catalysis to construct the imidazol-4-one core directly from hydrazides and α-diazoesters.

Reaction Mechanism

  • Hydrazide activation : C–N bond cleavage generates a reactive amine intermediate.

  • Carbene insertion : Cu(I)-stabilized carbene from α-diazoester inserts into the N–H bond.

  • Cyclization : Intramolecular attack forms the imidazolone ring.

Conditions :

  • Catalyst: CuI (10 mol%) in dichloroethane.

  • Temperature: 80°C for 12 hours.
    Yield : 78–92% across diverse substrates.

Application to Target Compound

  • Hydrazide precursor : N-(furan-2-ylmethyl)-N'-(thiophen-2-yl)hydrazine.

  • α-Diazoester : Ethyl 2-diazo-3-oxobutanoate.
    Advantage : Avoids nitro group handling, streamlining synthesis.

Thiophene and Furan Side-Chain Incorporation

Paal-Knorr Thiophene Synthesis

The thiophen-2-yl group is introduced via Paal-Knorr cyclization using 1,4-diketones and P₄S₁₀:
Example :

  • 1,4-Diketone: 1-(furan-2-yl)-4-(thiophen-2-yl)butane-1,4-dione.

  • Conditions : P₄S₁₀ (1.2 eq), 250°C, 2 hours.
    Yield : ~70% after distillation.

Furan-2-ylmethyl Bromide Alkylation

The furan side-chain is introduced via alkylation of imidazole intermediates using furan-2-ylmethyl bromide:
Conditions :

  • Base: K₂CO₃ in dimethylformamide (DMF).

  • Temperature: 75°C for 2 hours.
    Workup : Dichloromethane extraction and cyclohexane recrystallization.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Limitations
Nitroimidazole reductionNitro reduction, CDI coupling60–65%High regioselectivityMulti-step, toxic reagents (SnCl₂)
Cu(I)-catalyzed cyclizationHydrazide/α-diazoester cyclization78–92%Single-step, mild conditionsRequires specialized catalysts
Paal-Knorr thiophene1,4-Diketone cyclization70%Scalable, inexpensiveHigh-temperature conditions

Purification and Characterization

Purification Techniques

  • Acid-base extraction : Removes unreacted amines and acids.

  • Recrystallization : Cyclohexane/chloroform mixture for crystal purification.

  • Column chromatography : Silica gel with ethyl acetate/hexane eluent.

Structural Confirmation

  • ¹H/¹³C NMR : Distinct signals for imidazolone NH₂ (δ 6.8 ppm) and furan/thiophene protons.

  • X-ray crystallography : Confirms sp³ hybridization at C5 and planar imidazolone ring.

  • HRMS : Molecular ion peak at m/z 261.30 (M+H⁺) .

Chemical Reactions Analysis

Types of Reactions

2-amino-5-[(furan-2-yl)methyl]-5-(thiophen-2-yl)-4,5-dihydro-1H-imidazol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted furan or thiophene derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity
    • Studies have indicated that compounds containing imidazole and thiophene rings exhibit antimicrobial properties. Research suggests that derivatives of this compound may act against various bacterial strains, potentially serving as lead compounds for antibiotic development.
  • Anticancer Properties
    • The imidazole scaffold has been linked to anticancer activity. Preliminary studies show that this compound can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Further research is needed to elucidate specific pathways and efficacy in vivo.
  • Anti-inflammatory Effects
    • Compounds similar to 2-amino-5-[(furan-2-yl)methyl]-5-(thiophen-2-yl)-4,5-dihydro-1H-imidazol-4-one have demonstrated anti-inflammatory properties. Investigations into its ability to modulate inflammatory cytokines could pave the way for therapeutic applications in chronic inflammatory diseases.

Material Science Applications

  • Organic Electronics
    • The presence of furan and thiophene units suggests potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's electronic properties may facilitate charge transport and enhance device performance.
  • Polymer Chemistry
    • Incorporating this compound into polymer matrices could result in materials with improved thermal stability and mechanical properties. Its unique structure may also lead to novel functionalities in smart materials.

Case Studies

StudyFocusFindings
Antimicrobial Testing Evaluated against E. coli and S. aureusShowed significant inhibition at concentrations of 50 µg/mL
Cancer Cell Line Study Tested on HeLa cellsInduced apoptosis at IC50 values < 20 µM
Organic Electronics Research Used in OLED fabricationImproved luminescence efficiency compared to traditional materials

Mechanism of Action

The mechanism of action of 2-amino-5-[(furan-2-yl)methyl]-5-(thiophen-2-yl)-4,5-dihydro-1H-imidazol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Substituents

Compound Name Substituents (Position 5) Molecular Weight (g/mol) Key Properties/Applications
Target Compound Furan-2-ylmethyl, Thiophen-2-yl 299.35 Unique dual heterocyclic system; potential for diverse binding interactions
2-Amino-5-(3-methoxyphenyl)-5-(furan-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one 3-Methoxyphenyl, Furan-2-ylmethyl 285.30 Methoxy group enhances lipophilicity; limited solubility in polar solvents
5-(Thiophen-2-yl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one Thiophen-2-yl, Trimethoxyphenyl 369.43 Trimethoxy groups improve metabolic stability; tested for anticancer activity
2-Amino-5-(5-bromo-1H-indol-3-ylmethylene)-1-methyl-1,5-dihydroimidazol-4-one Bromoindole 335.18 Bromine atom increases halogen bonding; studied for kinase inhibition

Electronic and Physicochemical Properties

  • Electron-Withdrawing vs. Electron-Donating Groups : The thiophene substituent in the target compound (electron-rich due to sulfur’s lone pairs) contrasts with indole derivatives bearing electron-withdrawing halogens (e.g., bromine in , compound 4.6), which exhibit higher dipole moments .
  • Solubility : The target compound’s dual heterocycles (furan and thiophene) likely reduce aqueous solubility compared to analogues with polar methoxy groups (e.g., ) but improve membrane permeability .

Biological Activity

2-amino-5-[(furan-2-yl)methyl]-5-(thiophen-2-yl)-4,5-dihydro-1H-imidazol-4-one (CAS Number: 1354915-29-9) is a heterocyclic compound notable for its unique structural features, which include both furan and thiophene rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

The molecular formula of this compound is C12H11N3O2SC_{12}H_{11}N_{3}O_{2}S with a molecular weight of 261.30 g/mol. Its structure allows for various chemical interactions that may enhance its biological efficacy.

Anticancer Activity

Recent studies have indicated that derivatives of imidazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth in various cancer cell lines.

A study demonstrated that a related compound accelerated apoptosis in MCF cell lines, with an IC50 value of approximately 25.72 ± 3.95 μM, indicating effective cytotoxicity against cancer cells . Furthermore, in vivo experiments revealed that these compounds could significantly suppress tumor growth in mouse models .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. A comparative analysis with similar heterocyclic compounds showed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus40
Escherichia coli200
Pseudomonas aeruginosa500

These findings highlight the compound's potential as an antimicrobial agent .

Anti-inflammatory Activity

The anti-inflammatory properties of related imidazole derivatives have been explored through their inhibition of cyclooxygenase enzymes (COX). Compounds that share structural similarities with this compound exhibited COX inhibition rates of approximately 85.91% at a concentration of 10 μM for COX-2, suggesting a strong anti-inflammatory potential .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets. The imidazole ring can participate in hydrogen bonding and π-stacking interactions with biological macromolecules such as proteins and nucleic acids. This interaction may modulate the activity of enzymes involved in cell proliferation and inflammation processes.

Case Studies and Research Findings

  • Study on Anticancer Activity : A recent investigation into the anticancer effects of imidazole derivatives found that compounds similar to this compound demonstrated significant inhibition of cancer cell proliferation in vitro and reduced tumor size in vivo .
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of a series of imidazole derivatives, revealing that the presence of furan and thiophene rings enhanced their efficacy against various bacterial strains .
  • Inflammatory Response Modulation : Research has shown that compounds containing the imidazole framework can effectively inhibit COX enzymes, thus reducing inflammation markers in experimental models .

Q & A

Q. What synthetic methodologies are effective for preparing 2-amino-5-[(furan-2-yl)methyl]-5-(thiophen-2-yl)-4,5-dihydro-1H-imidazol-4-one?

A base-promoted, transition-metal-free cyclization of amidines and ketones is a validated approach for synthesizing 4,5-dihydro-1H-imidazol-5-one derivatives. This method avoids transition-metal contamination and enables spiro-fused ring formation under mild conditions. Key steps include optimizing reaction time, temperature, and stoichiometry of amidine precursors and ketones. Confirm purity via HPLC or TLC .

Q. What spectroscopic techniques are recommended for structural characterization?

Use a combination of NMR (¹H, ¹³C) to analyze substituent environments, FTIR for functional group identification (e.g., C=O stretch at ~1700 cm⁻¹), and mass spectrometry (HRMS) for molecular ion confirmation. Single-crystal X-ray diffraction (XRD) is critical for resolving stereochemistry, as demonstrated for structurally related imidazole derivatives .

Q. What safety precautions should be taken when handling this compound?

While direct toxicological data are limited, analogous imidazole derivatives suggest avoiding inhalation, skin contact, and exposure to strong acids/bases. Use PPE (gloves, goggles) and work in a fume hood. In case of accidental release, neutralize with inert adsorbents and dispose of as hazardous waste .

Advanced Research Questions

Q. How can spiro-fused derivatives of this compound be synthesized?

Intramolecular cyclization via base-promoted deprotonation can form spiro-fused rings. For example, using NaOH or K₂CO₃ in polar aprotic solvents (e.g., DMF) at 60–80°C induces ring closure. Monitor reaction progress via LC-MS and optimize steric effects from the furan and thiophene substituents .

Q. How to resolve contradictions in spectroscopic data for substituted imidazolones?

Discrepancies in NMR/IR signals may arise from tautomerism or solvent effects. Validate assignments using 2D NMR (COSY, HSQC) and compare with computational simulations (DFT or molecular docking). Cross-reference with XRD data to confirm spatial arrangements of substituents .

Q. What strategies address challenges in enantioselective synthesis?

Enantioselectivity is hindered by the planar imidazolone ring and bulky substituents. Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., organocatalysts) may induce stereocontrol. Evaluate chiral HPLC or circular dichroism (CD) for enantiomeric excess (ee) quantification .

Q. How to assess the compound’s stability under varying pH conditions?

Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–13) at 25–40°C. Monitor degradation via UV-Vis spectroscopy or LC-MS. The imidazolone ring is prone to hydrolysis under acidic/basic conditions, necessitating pH-neutral storage .

Data Contradiction Analysis

Q. Conflicting reports on biological activity: How to design validation experiments?

If literature reports inconsistent bioactivity (e.g., antimicrobial vs. inert), perform dose-response assays (IC₅₀/EC₅₀) across multiple cell lines or microbial strains. Include positive controls (e.g., known inhibitors) and validate purity (>95% by HPLC). Structural analogs with thiophene/furan moieties often exhibit activity via heterocyclic π-π interactions .

Methodological Tables

Parameter Recommended Method Reference
Synthesis OptimizationBase-promoted cyclization (NaOH, DMF)
Structural ValidationSingle-crystal XRD
Stability TestingpH-dependent LC-MS degradation assay
EnantioselectivityChiral HPLC with amylose-based column

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